5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
Overview
Description
5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is a heterocyclic compound that combines a thiazole ring with a pyridine ring, incorporating a phenyl group and a pyrrolidine moiety. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide typically involves the annulation of a pyridine ring to a thiazole ring. One common method involves the reaction of thiazolidinone with aldehydes through a Knoevenagel condensation, followed by a Michael addition . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of high-throughput screening and environmentally friendly multicomponent reactions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents. Reaction conditions typically involve the use of organic solvents like ethanol and catalysts such as triethylamine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .
Scientific Research Applications
5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research has explored its anticancer properties, particularly against breast cancer cell lines.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with various molecular targets. It can inhibit enzymes such as poly(ADP-ribose) polymerase-1 and bacterial DNA gyrase B, leading to its antimicrobial and anticancer effects . The compound’s structure allows it to form strong interactions with these targets, disrupting their normal function and leading to cell death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit a range of biological activities, including antioxidant, herbicidal, and antimicrobial properties.
Pyrano[2,3-d]thiazoles: These derivatives are known for their applications in drug development against obesity and hyperlipidemia.
Uniqueness
5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
IUPAC Name |
5-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c18-21-16(23)12-10-13(11-6-2-1-3-7-11)19-15-14(12)24-17(20-15)22-8-4-5-9-22/h1-3,6-7,10H,4-5,8-9,18H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUCOWMUBBUUSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CC=C4)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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